molecular formula C8H11ClN2 B1295026 4-Methylbenzamidine hydrochloride CAS No. 6326-27-8

4-Methylbenzamidine hydrochloride

Cat. No.: B1295026
CAS No.: 6326-27-8
M. Wt: 170.64 g/mol
InChI Key: MTDUPZAXNYELOU-UHFFFAOYSA-N
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Preparation Methods

The preparation of 4-Methylbenzamidine hydrochloride typically involves the reaction of 4-methylbenzamidine with hydrochloric acid. In a laboratory setting, 4-methylbenzamidine is dissolved in a suitable solvent, and hydrochloric acid is added to the solution. The reaction mixture is then allowed to crystallize, yielding this compound as the product . This method is straightforward and commonly used for small-scale synthesis.

For industrial production, the process may involve more sophisticated techniques to ensure higher yields and purity. the fundamental reaction remains the same, involving the interaction of 4-methylbenzamidine with hydrochloric acid.

Chemical Reactions Analysis

4-Methylbenzamidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Methylbenzamidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylbenzamidine hydrochloride involves its interaction with specific molecular targets. It acts as a reversible competitive inhibitor of serine proteases, such as trypsin and trypsin-like enzymes . By binding to the active site of these enzymes, it prevents the substrate from accessing the catalytic site, thereby inhibiting the enzyme’s activity. This mechanism is crucial in various biochemical studies and therapeutic applications.

Comparison with Similar Compounds

4-Methylbenzamidine hydrochloride can be compared with other similar compounds, such as:

  • 4-Fluoro-benzamidine hydrochloride
  • 2-Methyl-benzamidine hydrochloride
  • 3,5-Difluoro-benzamidine hydrochloride
  • Benzamidine hydrochloride

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. For example, the presence of fluorine atoms in 4-Fluoro-benzamidine hydrochloride can enhance its binding affinity to certain enzymes compared to this compound .

Properties

IUPAC Name

4-methylbenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.ClH/c1-6-2-4-7(5-3-6)8(9)10;/h2-5H,1H3,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDUPZAXNYELOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

18465-11-7 (Parent)
Record name 4-Toluamidine hydrochloride
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DSSTOX Substance ID

DTXSID80212644
Record name 4-Toluamidine hydrochloride
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Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6326-27-8
Record name Benzenecarboximidamide, 4-methyl-, hydrochloride (1:1)
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Record name 4-Toluamidine hydrochloride
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Record name 4-methylbenzene-1-carboximidamide hydrochloride
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Record name 4-Methylbenzamidine hydrochloride
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Synthesis routes and methods I

Procedure details

To a solution of 12.4 g p-tolunitrile in 500 mL of diethyl ether was added 23 g of solid lithium bis(trimethylsilyl)amide at ambient temperature. The mixture was stirred for 2 hours then hydrolysed with 10% HCl at 0° C. The mixture was stirred for an additional 30 minutes and then concentrated to dryness to yield 6 g of 4-methylbenzamidine hydrochloride which was used in the next step without further purification
Quantity
12.4 g
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
23 g
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reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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Quantity
500 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of p-tolunitrile (10.0 g) in methanol (85 mlb) was added sodium methoxide (0.46 g) and the reaction was stirred at room temperature for 5 days. Ammonium chloride (4.6 g) was added and the reaction was stirred overnight. The reaction was filtered and the filtrate concentrated to an oil. After the addition of ether the off-white precipitate was collected and dried to give the title compound (4.52 g). Electrospray MS m/z 135 [M+H]+.
Quantity
10 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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4.6 g
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reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of p-methylbenzimidate hydrochloride (8.00 g, 43.09 mmol) in MeOH (100 ml) is added NH3/MeOH solution (2.68M, 24.12 ml, 64.64 mmol). Upon the addition of the NH3, the mixture has a pH around 8.5. To this solution is added ammonium chloride (2.30 g, 43.09 mmol). The reaction mixture is stirred at room temperature for 20 hours, then cooled in refrigerator and the precipitate is remoiva by filtration. The mother liquor is concentrated to yield the crude product which is taken up in a limited amount of cold EtOH and the white precipitate is filtered. The beige filtrate is concentrated to yield p-methylbenzamidine hydrochloride as an off-white solid (7.15 g, 97%). 1H NMR (DMSOd6): δ 2.41 (s, 3H), 7.43 (d, 2H), 7.78 (d, 2H), 9.24-9.39 (broad d, 3H).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
24.12 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.3 g
Type
reactant
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0 (± 1) mol
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Reaction Step Four

Synthesis routes and methods IV

Procedure details

To a solution of p-methylbenzimidate hydrochloride (8.00 g, 43.09 mmol) in MEOH (100 ml) is added NH3/MeOH solution (2.68M, 24.12 ml, 64.64 mmol). Upon the addition of the NH3, the mixture has a pH around 8.5. To this solution is added ammonium chloride (2.30 g, 43.09 mmol). The reaction mixture is stirred at room temperature for 20 hours, then cooled in refrigerator and the precipitate is removed by filtration. The mother liquor is concentrated to yield the crude product which is taken up in a limited amount of cold EtOH and the white precipitate is filtered. The beige filtrate is concentrated to yield p-methylbenzamidine hydrochloride as an off-white solid (7.15 g, 97%).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
24.12 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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2.3 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methylbenzamidine hydrochloride
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